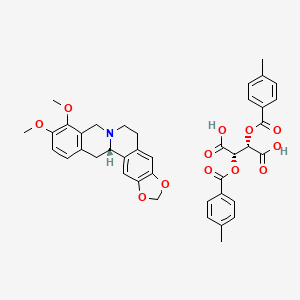

(S)-(-)-Canadine Di-p-toluoyl-D-tartrate

Description

(S)-(-)-Canadine Di-p-toluoyl-D-tartrate is a chiral alkaloid derivative in which the tetrahydroprotoberberine alkaloid (S)-canadine is complexed with di-p-toluoyl-D-tartaric acid. Canadine itself is a key intermediate in the biosynthesis of berberine, a benzylisoquinoline alkaloid with antimicrobial and anti-inflammatory properties . The microbial biosynthesis of (S)-canadine has been achieved in Saccharomyces cerevisiae via engineered pathways using (R,S)-norlaudanosoline as a precursor, with yields optimized to 1.8 mg/L . The di-p-toluoyl-D-tartrate moiety enhances solubility and stability, making it suitable for pharmaceutical formulation studies. Notably, canadine spontaneously oxidizes to berberine under aerobic conditions, limiting its isolation efficiency .

Properties

IUPAC Name |

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(1S)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4.C20H18O8/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-4,8-9,16H,5-7,10-11H2,1-2H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t16-;15-,16-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMJDIWTPLMTTL-SCQFDBOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.COC1=C(C2=C(C[C@H]3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate typically involves the resolution of racemic canadine using di-p-toluoyl-D-tartaric acid. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process may require several purification steps to obtain the desired enantiomer in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale resolution techniques, including crystallization and chromatography. These methods are optimized to ensure high yield and purity, making the compound suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-Canadine Di-p-toluoyl-D-tartrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can yield different stereoisomers.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce different stereoisomers of canadine.

Scientific Research Applications

(S)-(-)-Canadine Di-p-toluoyl-D-tartrate has a wide range of applications in scientific research, including:

Chemistry: Used as a chiral resolving agent and in the synthesis of other chiral compounds.

Biology: Studied for its interactions with various biological systems, including enzymes and receptors.

Medicine: Investigated for potential therapeutic applications, including its effects on cardiovascular and nervous systems.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include modulation of enzyme activity and receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Gaps

- Biosynthetic Yield : Canadine production in yeast (1.8 mg/L) remains low compared to plant extraction yields, necessitating pathway optimization .

- Activity Limitations : Canadine itself is inactive against S. aureus; its antimicrobial role depends on berberine conversion .

- Structural Insights : Molecular docking studies of canadine synthase in Coptis japonica and Argemone mexicana reveal conserved catalytic residues, enabling future enzyme engineering .

Biological Activity

(S)-(-)-Canadine Di-p-toluoyl-D-tartrate is a compound that has garnered attention in various biological studies due to its potential pharmacological applications. This article explores its biological activity, detailing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is a chiral compound derived from the natural alkaloid canadine. Its structure consists of a canadine backbone esterified with two p-toluoyl groups and associated with D-tartaric acid, which contributes to its chirality and potential biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antitumor Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays using the MTT method have shown significant reductions in cell viability in human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer) at specific concentrations.

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property was evaluated using several assays, including the DPPH radical scavenging assay.

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Antitumor Activity

A study conducted by Liu et al. utilized the MTT assay to evaluate the cytotoxicity of this compound on several cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| MCF-7 | 22.0 | 75% |

| A-549 | 25.0 | 70% |

| HT-29 | 42.55 | 60% |

This data illustrates the compound's potential as an anticancer agent, particularly against breast and lung cancers.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH assay:

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 10 | 30% |

| 20 | 55% |

| 50 | 80% |

These findings suggest that higher concentrations of the compound significantly enhance its ability to scavenge free radicals, indicating its potential use as a natural antioxidant.

Neuroprotective Effects

In a neuroprotection study, this compound was tested for its ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. The results showed:

- Cell Viability : Increased viability in treated groups compared to controls.

- Mechanism : The compound appeared to modulate intracellular signaling pathways associated with oxidative stress response.

Q & A

Q. Validation Workflow :

Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards .

Structural Confirmation : ¹H/¹³C NMR (e.g., δ 2.3 ppm for toluoyl methyl groups) and FT-IR (C=O stretch at ~1720 cm⁻¹) .

Advanced: How does the stereochemistry of Di-p-toluoyl-D-tartrate influence the chiral resolution of (S)-(-)-Canadine in enantioselective syntheses?

Answer:

The D-tartrate moiety acts as a chiral auxiliary, forming diastereomeric salts with canadine enantiomers. The (S)-(-)-Canadine-D-toluoyl-tartrate complex exhibits distinct crystallization kinetics due to:

Q. Experimental Design :

- Screening Solvents : Test binary/ternary solvent systems for optimal enantiomeric excess (e.g., 90% ee in ethanol/water ).

- Counterion Optimization : Compare tartrate derivatives (e.g., L-tartrate vs. D-tartrate) to quantify resolution efficiency .

Basic: What analytical methods are recommended for quantifying this compound in complex matrices?

Q. Answer :

Q. Data Interpretation :

- Calibration Curves : Linear range 1–100 µg/mL (R² ≥ 0.999) .

- Recovery Studies : Spike-and-recovery in biological matrices (e.g., plasma) to validate method robustness .

Advanced: How can contradictory data on the compound’s bioactivity be reconciled across different in vitro assays?

Answer :

Discrepancies often arise from:

Q. Resolution Strategy :

Meta-Analysis : Normalize data to standardized units (e.g., % inhibition at 10 µM) .

Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to isolate thermodynamic parameters .

Basic: What synthetic routes are reported for this compound?

Q. Answer :

Q. Critical Parameters :

- Reaction Temperature : 25–30°C to avoid racemization.

- Crystallization Time : 24–48 h for maximal diastereomeric purity .

Advanced: How can computational modeling predict the stability of this compound under varying storage conditions?

Q. Answer :

- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis of toluoyl esters) at 25°C vs. 40°C .

- QSPR Models : Correlate logP (2.8) and polar surface area (110 Ų) with shelf-life predictions .

Validation : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.